Di-tert-butyl 4,4'-oxydibenzoate

Description

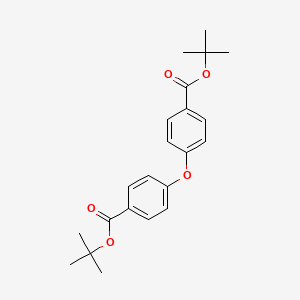

Di-tert-butyl 4,4'-oxydibenzoate is an ester derivative of 4,4'-oxydibenzoic acid, featuring tert-butyl ester groups at both carboxylic acid termini. This compound is characterized by a central ether-linked biphenyl core, which confers rigidity, and bulky tert-butyl substituents that enhance steric protection and influence solubility . It is frequently employed as a monomer in polymer chemistry to study chain stiffness, as well as a ligand in coordination polymers for metal-organic frameworks (MOFs) .

Properties

CAS No. |

145531-13-1 |

|---|---|

Molecular Formula |

C22H26O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

tert-butyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]benzoate |

InChI |

InChI=1S/C22H26O5/c1-21(2,3)26-19(23)15-7-11-17(12-8-15)25-18-13-9-16(10-14-18)20(24)27-22(4,5)6/h7-14H,1-6H3 |

InChI Key |

ZLLAPZNKUYCNEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 4,4’-oxydibenzoate typically involves the esterification of 4,4’-oxydibenzoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Di-tert-butyl 4,4’-oxydibenzoate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The use of high-purity reagents and controlled reaction conditions helps in achieving a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 4,4’-oxydibenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and related compounds.

Substitution: Substituted esters and ethers.

Scientific Research Applications

Di-tert-butyl 4,4’-oxydibenzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Investigated for its potential antioxidant properties and its role in protecting biological molecules from oxidative damage.

Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized as an additive in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Di-tert-butyl 4,4’-oxydibenzoate involves its ability to donate or accept electrons, making it an effective antioxidant. It can scavenge free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects: Methyl vs. Tert-Butyl Esters

Dimethyl 4,4'-Oxydibenzoate (S1)

- Synthesis: Prepared via acid-catalyzed esterification of 4,4'-oxydibenzoic acid in methanol (96% yield), yielding a white crystalline solid .

- Physical Properties: Solubility: Highly soluble in polar solvents (e.g., methanol, acetone) due to smaller methyl groups. Crystal Structure: Orthorhombic system (space group Aba2), with unit cell dimensions a = 7.4156(5) Å, b = 31.415(2) Å, c = 5.9451(4) Å .

Di-tert-butyl 4,4'-Oxydibenzoate

- Steric Effects: The tert-butyl groups reduce crystallinity and enhance solubility in non-polar solvents (e.g., dichloromethane).

- Thermal Stability : Higher decomposition temperature compared to methyl esters due to hindered ester hydrolysis .

- Polymer Applications : Incorporation into copolymers (e.g., with maleic anhydride) increases persistence length (l_p), a measure of chain rigidity, by ~30% compared to styrene analogs .

Table 1: Substituent Comparison

Linker Modifications: Oxy vs. Thio Analogues

4,4'-Thiodibenzoate Derivatives

- Structural Impact : Replacing the ether oxygen with sulfur (e.g., in UAM-1S MOFs) increases linker flexibility and alters electronic properties due to sulfur’s larger atomic radius and lower electronegativity .

- CO₂ Adsorption : UAM-1S (thio-linked) exhibits a 15% lower CO₂ uptake compared to UAM-1O (oxy-linked), attributed to reduced framework flexibility and weaker host-guest interactions .

4,4'-Biphenyldicarboxylate

- Rigidity : The absence of an ether or thio linker results in a fully conjugated biphenyl core, enhancing π-π stacking but limiting torsional flexibility.

- Coordination Chemistry : Forms denser MOF structures with higher surface areas compared to oxy-linked analogs .

Table 2: Linker Comparison in MOFs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.